Sifaprazine
説明
科学的研究の応用
Pharmacological Potential and Therapeutic Applications Sifaprazine, a derivative of sulfasalazine, has shown significant pharmacological potential and therapeutic applications. Sulfasalazine, from which Sifaprazine is derived, has been extensively used in the treatment of chronic inflammatory bowel disease (IBD), particularly in conditions like colitis. The drug's action involves the inhibition of NF-kappaB and x(c)-cystine/glutamate antiport, demonstrating strong antitumoral potential, especially in preclinical models of malignant gliomas (Robe et al., 2009). Additionally, the anti-inflammatory properties of sulfasalazine, the parent compound of Sifaprazine, have been recognized in the treatment of rheumatologic disorders and have been a subject of research for potential applications in other conditions (Mut et al., 2008).
Role in Systemic Lupus Erythematosus Treatment Sifalimumab, a compound closely related to Sifaprazine, has been evaluated for its efficacy and safety in a phase IIb, randomized, double-blind, placebo-controlled study involving adults with moderate to severe active systemic lupus erythematosus (SLE). The study revealed that Sifalimumab, with its anti-interferon-α monoclonal antibody properties, significantly improved global and organ-specific measures of disease activity, offering a promising treatment option for SLE (Khamashta et al., 2016).
Adverse Reactions and Safety Profile While exploring the potential applications of Sifaprazine and its derivatives, it's crucial to consider the safety profile and the possibility of adverse reactions. For instance, sulfasalazine, the parent compound, has been associated with severe acute kidney injury due to sulfasalazine-induced crystalluria, highlighting the importance of monitoring renal function during treatment (Durando et al., 2017). Additionally, it has been observed that different genetic polymorphisms, such as those of N-Acetyltransferase 2 (NAT2), can significantly affect the pharmacokinetics of sulfasalazine and its metabolites, influencing the therapeutic outcomes and necessitating genotyping prior to administration (Ma et al., 2009).
特性
IUPAC Name |
1-(2-benzylphenyl)-4-methylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-19-11-13-20(14-12-19)18-10-6-5-9-17(18)15-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJWUEKTZZQYLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30157152 | |
Record name | Sifaprazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30157152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sifaprazine | |
CAS RN |
131635-06-8 | |
Record name | Sifaprazine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131635068 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sifaprazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30157152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SIFAPRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/372MWC170E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。